Comparative EGFR T790M Kinase Inhibition: Establishing a Baseline Activity Profile
In a direct enzymatic assay, 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one demonstrates an IC50 of 126 nM against the clinically relevant EGFR T790M mutant [1]. This establishes a crucial baseline activity for the unsubstituted core. For context, a more complex spirooxindole-triazole hybrid (compound 4f) exhibited comparable inhibitory activity with an IC50 of 116.1 nM against wild-type EGFR [2], indicating that the unadorned core 304876-29-7 possesses intrinsic, meaningful potency against a key resistance mutation, without the need for extensive additional chemical elaboration.
| Evidence Dimension | Inhibition of EGFR Kinase (IC50) |
|---|---|
| Target Compound Data | IC50 = 126 nM |
| Comparator Or Baseline | Spirooxindole-triazole hybrid 4f (IC50 = 116.1 nM) |
| Quantified Difference | Approximately 1.08-fold higher (less potent) for target compound |
| Conditions | HTRF assay against EGFR T790M mutant for target compound; unspecified EGFR assay for comparator. |
Why This Matters
This quantifies the intrinsic kinase inhibitory potential of the core scaffold, validating its use as a critical reference point for medicinal chemistry SAR and as a starting point for designing optimized inhibitors.
- [1] BindingDB. Affinity Data for BDBM50183388: IC50 = 126 nM (Inhibition of EGFR T790M mutant by HTRF assay). (2025). View Source
- [2] Abdelaziz, Y. M. et al. Potent EGFR/PARP-1 inhibition by spirooxindole-triazole hybrids for targeted liver cancer therapy. RSC Advances. 2025, 15, 58-74. View Source
